molecular formula C7H8O<br>C7H8O<br>C6H5CH2OH<br>C6H5CH2OH B000197 Benzylalcohol CAS No. 100-51-6

Benzylalcohol

Cat. No. B000197
CAS RN: 100-51-6
M. Wt: 108.14 g/mol
InChI Key: WVDDGKGOMKODPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl alcohol can be achieved through several methods, including the hydrolysis of benzyl chloride, the hydrogenation of benzaldehyde, and the transesterification of methyl benzoate in the presence of a base. These processes highlight the chemical flexibility and accessibility of benzyl alcohol from readily available benzene derivatives.

Molecular Structure Analysis

Benzyl alcohol features a benzene ring attached to a methylene group (-CH₂-) that is connected to an alcohol group (-OH). This structure is responsible for its moderate polarity, which allows it to dissolve both in water (to a certain extent) and in organic solvents, making it a useful solvent and an intermediate in the synthesis of other organic compounds.

Chemical Reactions and Properties

Benzyl alcohol undergoes various chemical reactions characteristic of alcohols, such as esterification, oxidation to benzaldehyde or benzoic acid, and nucleophilic substitution. Its reactivity towards oxidation, in particular, is utilized in the industrial synthesis of benzaldehyde, a precursor to many other organic compounds.

Physical Properties Analysis

Benzyl alcohol has a boiling point of 205.3°C and a melting point of -15.2°C. It is partially soluble in water, with its solubility increasing with temperature, and is fully miscible with most organic solvents. These physical properties make benzyl alcohol a versatile solvent for paints, lacquers, and epoxy resin coatings.

Chemical Properties Analysis

Chemically, benzyl alcohol is relatively stable under normal conditions but can undergo oxidation to form benzaldehyde and benzoic acid upon exposure to air and light. It is also susceptible to nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Scientific Research Applications

Renewable Production from Glucose

Benzyl alcohol, an aromatic hydrocarbon, is used in various industries like pharmaceuticals, cosmetics, and flavor/fragrance. Research has explored its biosynthesis from renewable glucose through a non-natural pathway in Escherichia coli, demonstrating a significant yield improvement in benzyl alcohol production (Pugh et al., 2015).

Electrochemical Studies

Electrochemical studies on benzyl alcohol have been conducted, focusing on its ethoxylation, a process important in industrial chemistry. These studies, involving cyclic voltammetric analyses, have shown the diffusion-controlled nature of this process and its influence on working potentials (Xavier et al., 2011).

Oxidation Over Pd Catalysts

Benzyl alcohol's selective liquid phase oxidation to benzaldehyde, used in pharmaceutical and agricultural industries, has been studied extensively. Pd-based catalysts have shown high activity and selectivity in this oxidation process, important for testing new potential catalysts for various systems (Chan-Thaw et al., 2018).

Stabilization of Lysozyme

Benzyl alcohol has been identified as an effective stabilizer for lysozyme, a protein, against heat stress. Despite reducing the thermal denaturation temperature of lysozyme, it helps retain the biological activity at elevated temperatures (Goyal et al., 2010).

Catalytic Aerobic Oxidation

Studies have also focused on the catalytic aerobic oxidation of benzyl alcohol using environmentally friendly protocols. This methodology allows for the synthesis of benzyl alcohol on a large scale using iron oxide nanoparticles as a reusable catalyst (Shaikh et al., 2014).

Cascade Biotransformation

Benzyl alcohol has been synthesized directly from bio-based L-phenylalanine using an artificial enzyme cascade in Escherichia coli. This biotransformation process achieves a high molar conversion rate, indicating the potential for producing high-valued fine chemicals (Liu et al., 2020).

Gas Chromatographic Assessment

Gas chromatographic methods have been developed for identifying residual solvents in benzyl alcohol, highlighting its purity and quality in pharmaceutical and food industries (Anumolu et al., 2016).

Interaction with Proteins

Research has shown that benzyl alcohol can influence the structure of proteins like recombinant human interleukin-1 receptor antagonist, affecting chemical shifts and hydrogen-deuterium exchange rates. This indicates its interaction with specific residues of the protein (Alford et al., 2011).

Safety And Hazards

Benzyl alcohol is a skin irritant, potentially causing redness and pain, as well as an eye irritant . Prolonged or repeated exposure can cause allergic contact dermatitis . It may be toxic to the liver and central nervous system .

Future Directions

The best catalytic performance was obtained at 2Pd/APTMSCLI with total conversion and 100% BA selectivity . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .

properties

IUPAC Name

phenylmethanol
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InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
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InChI Key

WVDDGKGOMKODPV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CO
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Molecular Formula

C7H8O, Array, C6H5CH2OH
Record name BENZYL ALCOHOL
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Related CAS

27134-46-9
Record name Benzenemethanol, homopolymer
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DSSTOX Substance ID

DTXSID5020152
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Molecular Weight

108.14 g/mol
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Physical Description

Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor.
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Boiling Point

401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F
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Flash Point

213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05
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Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F
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Mechanism of Action

Benzyl alcohol inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate.
Record name Benzyl alcohol
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Product Name

Benzyl Alcohol

Color/Form

Water-white liquid

CAS RN

100-51-6
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Melting Point

4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F
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Synthesis routes and methods I

Procedure details

126.5 g (1 mol) of benzyl chloride and 180 g (10 mol) of water were rapidly heated to reflux in a flask with baffles and propeller stirrer with vigorous stirring (250 rpm) under nitrogen. After 240 min reaction time, the mixture was rapidly cooled, the organic phase was separated off after addition of toluene, and analyzed by gas chromatography. It was found that 48 g of the benzyl chloride had been converted to give a yield of benzyl alcohol of 37 g and about 3.6 g dibenzyl ether, corresponding to a conversion of 38% and a yield of benzyl alcohol of 91%. The hydrochloric acid formed had a concentration of about 7.4%.
Quantity
126.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Shono and co-workers found that when they used CF3H/tBuOK/DMF to react with benzaldehyde at −50° C., benzyl alcohol and benzoic acid were formed by the competing Cannizzaro reaction (Shono, T.; Ishifume, M.; Okada, T.; Kashimura, S. J. Org. Chem. 1991, 56, 2). As mentioned above, the product of the present method is substantially free of benzyl alcohol and benzoic acid. Although Russell and Roques repeated the Shono reaction using excess CF3H (9.5 eq.) and tBuOK (2.2 eq.) at −50° C., and 67% yield of trifluoromethylated product 5 was formed and no benzyl alcohol was detected (Russell, J.; Roques, N. Tetrahedron 1998, 54, 13771), they reported that the high reaction temperature with excess base could lead to Cannizzaro reaction and jeopardize the nucleophilic trifluoromethylation.
Name
CF3H tBuOK DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into an inertised Buss loop reactor with a capacity of 50 liters were successively introduced 40.74 kg BALD (0.384 kmol) and 4.1 kg H2O. The circulation pump was then started and 0.0815 kg 4% palladium/carbon (Degussa E196 NN-W; 50% H2O) was added. The trial was further carried out along the same lines as Example X, except that 4.76 kg NH3 (0.280 kmol) was added. Gas chromatography analysis of the organic phase showed that all the benzaldehyde had been converted. The selectivity to dibenzylamine was 92.5%. In addition, small amounts of benzylalcohol (sel. approx. 0.4%), benzylamine (sel. approx. 0.9%), dibenzylimine (sel. approx. 0-1%) and tribenzylamine (sel. approx. 2.4%) were formed.
Name
Quantity
4.76 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0815 kg
Type
catalyst
Reaction Step Four
Name
Quantity
4.1 kg
Type
solvent
Reaction Step Five
Yield
0.4%
Yield
0.9%
Yield
2.4%

Synthesis routes and methods IV

Procedure details

Into an inertised reactor with a capacity of 150 ml provided with a turbine agitator were successively introduced 41.9 g benzaldehyde (395.3 mmol), 20.1 g CH3OH, 0.08 g 5% palladium/carbon (Degussa; E10 R/W 50% H2O w/w) and 3.8g NH3 (223.5 mmol). The reactor was then pressurized to 70 bar with hydrogen. Next, the temperature was raised to 110° C. and the pressure in the reactor increased to 85 bar with hydrogen. After approximately 15 minutes no further hydrogen was absorbed. The reactor contents were cooled to room temperature and the reactor was then depressurized and flushed with N2. After the catalyst had been filtered off, the reaction mixture was found to be a 2-phase system. This 2-phase system was homogenized after the addition of the CH3OH which was used for flushing of the autoclave. The homogenous reaction mixture obtained in this way was analyzed by means of gas chromatography. All the benzaldehyde had been completely converted. The selectivity to dibenzylamine was 95.1%. In addition, small amounts of benzylalcohol (sel. approx. 1.8%) and tribenzylamine were formed.
Quantity
41.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.08 g
Type
catalyst
Reaction Step Seven
Name
Quantity
20.1 g
Type
solvent
Reaction Step Eight
Yield
1.8%

Synthesis routes and methods V

Procedure details

In a manner analogous to Example 8, 2,4-dichloro-phenol is reacted with 1-bromo-3,7-dimethyl-octa-2,6-diene to produce 2,4-dichloro-phenyl 3,7-dimethyl-octa-2,6-dienyl ether (nD25 = 1.5368) and benzyl alcohol is reacted with 1-bromo- 3,7-dimethyl-octa-2,6-diene to produce 3,7-dimethyl-octa-2,6-dienyl ether (nD25 = 1.5095).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzylalcohol
Reactant of Route 2
Benzylalcohol
Reactant of Route 3
Benzylalcohol
Reactant of Route 4
Benzylalcohol
Reactant of Route 5
Benzylalcohol
Reactant of Route 6
Benzylalcohol

Citations

For This Compound
9,800
Citations
N Dudareva, JC D'auria, KH Nam, RA Raguso… - The Plant …, 1998 - Wiley Online Library
… synthesis of benzylalcohol in E. coli. However, our results clearly indicate that benzylalcohol is … compounds, perhaps structurally similar to benzylalcohol. This is not surprising in view of …
Number of citations: 267 onlinelibrary.wiley.com
D Habibi, AR Faraji, M Arshadi, JLG Fierro - Journal of Molecular Catalysis …, 2013 - Elsevier
In the present study, heterogeneous Fe-nano-catalyst has been covalently anchored on a modified nanoscale SiO 2 /Al 2 O 3 . The synthesized materials were characterized by FT-IR …
Number of citations: 83 www.sciencedirect.com
Y Su, Z Han, L Zhang, W Wang, M Duan, X Li… - Applied Catalysis B …, 2017 - Elsevier
Selective photo–oxidation of alcohols displays high potential in solar energy conversion and reducing environmental pollution, yet its selectivity and conversion in aqueous phase is still …
Number of citations: 57 www.sciencedirect.com
L Venkatramana, K Sivakumar, RL Gardas… - Thermochimica …, 2014 - Elsevier
… benzylalcohol, hence we report here new V E and κ S E data for the binary mixtures of benzylalcohol … length of alcohols when mixed with benzylalcohol that may induce changes in sign …
Number of citations: 45 www.sciencedirect.com
HH Lee, JS Hah, KJ Kim - The Korean Journal of Physiology, 1987 - koreascience.kr
Benzyl alcohol is known to have dual effect on the red blood cell shape change. At low concentration up to 50 mM benzyl alcohol transformed the shape from discocyte to stomatocyte …
Number of citations: 0 koreascience.kr
L Venkatramana, RL Gardas, K Sivakumar… - Fluid Phase Equilibria, 2014 - Elsevier
… and 313.15 K for five binary mixtures, namely benzylalcohol with o-chlorotoluene, m-chlorotoluene… Benzylalcohol is a versatile compound used as a solvent for gelatin, cellulose acetate, …
Number of citations: 55 www.sciencedirect.com
Z Yu, H Gao, H Wang, L Chen - Journal of Chemical & …, 2011 - ACS Publications
… ] + benzylalcohol), the V m E of the mixture containing methanol is smaller than that of containing benzylalcohol. … occurred for methanol than benzylalcohol. The similar phenomenon has …
Number of citations: 57 pubs.acs.org
SM Kumbar, SB Halligudi - Catalysis Communications, 2007 - Elsevier
… with benzylalcohol … benzylalcohol (BA) 98% and the selectivity to benzyl phenol (BP) 83.6%, phenyl benzyl ether (PBE) 9.4%, benzylether (BE) 7% at 130 C, phenol to benzylalcohol …
Number of citations: 47 www.sciencedirect.com
M Raveendra, C Narasimharao… - The Journal of Chemical …, 2016 - Elsevier
… the binary mixtures of benzylalcohol and alkoxyalkanols, which … interactions occurring between benzylalcohol and alkoxyalkanols … between benzylalcohol and alkoxyalkanol molecules. …
Number of citations: 27 www.sciencedirect.com
D Habibi, AR Faraji - Applied surface science, 2013 - Elsevier
The object of this study is to synthesize the heterogeneous Mn-nano-catalyst (MNC) which has been covalently anchored on a modified nanoscaleSiO 2 /Al 2 O 3 , and characterized by …
Number of citations: 32 www.sciencedirect.com

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